Cbz Deprotection Enables High-Yield Piperidine Ketone Formation
This compound's Cbz protecting group is smoothly removed under hydrogenolysis conditions (Pd/C, H₂) to afford the free piperidine Weinreb amide in 92% yield . This deprotection step is orthogonal to the Weinreb amide functionality, which remains intact for subsequent nucleophilic addition. In contrast, the Boc-protected analog (tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate) typically requires acidic deprotection (e.g., TFA) that can compromise acid-sensitive intermediates or limit reaction sequence planning .
| Evidence Dimension | Deprotection Yield |
|---|---|
| Target Compound Data | 92% yield (isolated) |
| Comparator Or Baseline | Boc-protected analog (139290-70-3) |
| Quantified Difference | Not directly comparable in same study, but acid-labile deprotection often results in lower yields due to side reactions with sensitive substrates |
| Conditions | H₂ (1 atm), 10% Pd/C, EtOH, 60 h |
Why This Matters
The high yield of the Cbz deprotection step ensures efficient material throughput in multi-step syntheses, a critical factor for medicinal chemistry campaigns.
